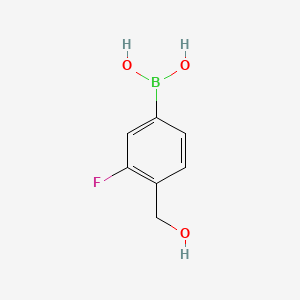
Snarf-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seminaphtharhodafluor-1 (Snarf-1): is a long-wavelength fluorescent dye that changes color with pH. It is widely used as a pH indicator in various scientific applications. The compound is particularly useful in biological and chemical research due to its ability to provide accurate pH measurements through fluorescence emission shifts .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Snarf-1 is synthesized through a series of chemical reactions involving the condensation of naphthofluorescein with rhodamine derivatives. The process typically involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in a lyophilized form to enhance its stability and shelf life .
Chemical Reactions Analysis
Types of Reactions: : Snarf-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific research needs .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include dimethyl sulfoxide (DMSO), potassium phosphate buffers, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products: : The major products formed from reactions involving this compound include its derivatives, such as carboxy-Snarf-1 and its fluorinated versions, which have different pH sensitivity maxima .
Scientific Research Applications
Chemistry: : Snarf-1 is used as a pH indicator in various chemical reactions, allowing researchers to monitor pH changes accurately .
Biology: : In biological research, this compound is used to measure intracellular pH levels in living cells. It is particularly useful in studies involving cell proliferation, mitochondrial function, and enzyme activity .
Medicine: : this compound is employed in medical research to study cellular processes and drug interactions. It is used to track the activity of drug transporters and to measure the effects of various treatments on cellular pH .
Industry: : In industrial applications, this compound is used in the development of optical biosensors and other diagnostic tools that require precise pH measurements .
Mechanism of Action
Mechanism: : Snarf-1 exerts its effects through a pH-dependent fluorescence emission shift. When exposed to different pH levels, the compound’s emission spectrum changes, allowing for accurate pH measurements .
Molecular Targets and Pathways: : The primary molecular target of this compound is the hydrogen ion concentration in the environment. The compound interacts with hydrogen ions, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Snarf-1 include carboxyfluorescein diacetate succinimidyl ester (CFSE), tetramethylrhodamine ethyl ester (TMRE), and other fluorescent dyes used for pH measurement .
Uniqueness: : this compound is unique due to its long-wavelength emission and its ability to provide accurate pH measurements over a wide range of pH levels. Its derivatives, such as carboxy-Snarf-1, offer improved cellular retention and lower pH sensitivity maxima, making it versatile for various applications .
Properties
IUPAC Name |
deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVEFCFZBLKOP-IEOVAKBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20NO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)




![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)

![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)
